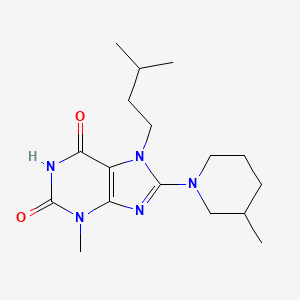

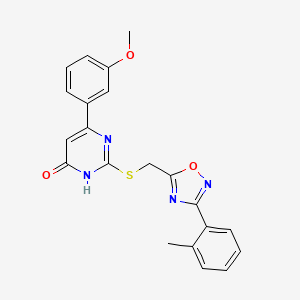

![molecular formula C13H13N5O B2714650 N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361984-85-2](/img/structure/B2714650.png)

N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antagonists for Human A3 Adenosine Receptor

A study by Squarcialupi et al. (2013) described the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as potent and selective human A3 adenosine receptor (AR) antagonists. These compounds, including modifications with a 4-methoxy group on the phenyl ring, demonstrated low nanomolar affinity and high selectivity towards the A3 AR, showing potential for neuroprotective effects against oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity. This highlights their potential application in neurodegenerative disease research (Squarcialupi et al., 2013).

Synthesis and Antitumor Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones as intermediates, which were further processed to generate substituted pyridine derivatives and pyrazolo[1,5-a]pyrimidines with demonstrated antitumor and antimicrobial activities. This suggests the potential of N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine derivatives in the development of new therapeutic agents for cancer treatment (Riyadh, 2011).

Structural Analysis and Anticancer Activity

Lu Jiu-fu et al. (2015) investigated the crystal structure and biological activity of a compound closely related to this compound, revealing moderate anticancer activity. This provides insights into the structural requirements for biological activity and suggests avenues for the development of novel anticancer drugs (Lu Jiu-fu et al., 2015).

Fluorescent Probes for Biological Detection

Juan C Castillo et al. (2018) explored the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the synthesis of functional fluorophores, with potential applications as fluorescent probes in biological and environmental detection. The study highlighted derivatives substituted at position 7 with a p-methoxyphenyl group, demonstrating strong fluorescence intensity and quantum yields, which could be useful in the development of novel imaging tools (Juan C Castillo et al., 2018).

Inhibitors for Cognitive Impairment Treatment

Li et al. (2016) reported on the design, synthesis, and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), with one compound advancing to Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This highlights the therapeutic potential of compounds in this class for addressing cognitive impairment (Li et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit protein kinases , which play a crucial role in cellular signal transduction regulating growth and survival .

Mode of Action

Related compounds have been found to interact with their targets, leading to changes such as apoptosis and growth inhibition in cancer cells .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation and survival .

Pharmacokinetics

It’s worth noting that similar compounds have been reported to have good stability and high hole mobility .

Result of Action

Similar compounds have been reported to have antiproliferative activity against certain cancer cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other substances and the ph of the environment .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This suggests that N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation .

Cellular Effects

In terms of cellular effects, N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to exhibit significant antiproliferative activity against various cell lines. For example, it has been found to inhibit the growth of leukemia cell lines , and human colorectal cancer cells . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism, all of which are influenced by its interaction with CDK2 .

Molecular Mechanism

The molecular mechanism of action of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, as a CDK2 inhibitor, it likely exerts its effects at the molecular level by binding to CDK2 and inhibiting its activity . This can lead to alterations in cell cycle progression and potentially induce apoptosis within cells .

Temporal Effects in Laboratory Settings

Given its potent antiproliferative activity, it is likely that its effects on cellular function may be observed over time in both in vitro and in vivo studies .

Metabolic Pathways

Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be involved in similar metabolic pathways .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-18-13-11(7-16-18)12(14-8-15-13)17-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWVCHASEALLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

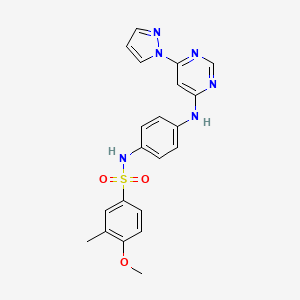

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)

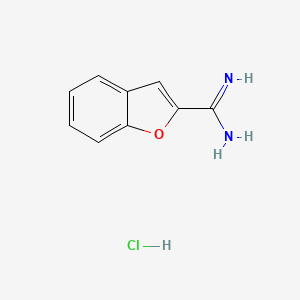

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

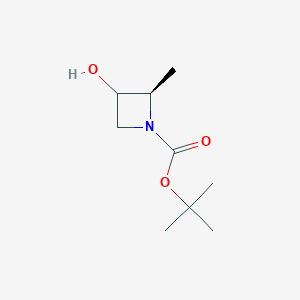

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2714585.png)

![5-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2714589.png)